2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-11-29(25,26)23-10-9-15-5-6-17(12-16(15)14-23)22-21(24)19-8-7-18(27-2)13-20(19)28-3/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUBNEIUQTXHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step procedures. These procedures often start with the functionalization of the benzamide group, followed by the introduction of the tetrahydroisoquinolinyl moiety. The final steps involve adding the propylsulfonyl group under controlled conditions to ensure high purity and yield.
Industrial Production Methods
While laboratory-scale synthesis provides insights into reaction mechanisms and yields, industrial-scale production might involve optimizing reaction conditions using flow chemistry or other scalable techniques. These methods help in producing larger quantities while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide primarily undergoes the following types of chemical reactions:
Oxidation: : Can be oxidized under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: : The compound can be reduced to generate simpler amines or alcohols, depending on the reducing agent used.
Substitution: : Various substitution reactions can occur, allowing the introduction or replacement of functional groups on the benzamide or tetrahydroisoquinolinyl moieties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophilic or electrophilic reagents can be used in these reactions, under controlled temperatures and pH levels.
Major Products Formed
Major products from these reactions include oxidized sulfonic acids, reduced amines or alcohols, and substituted derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: : Utilized in studying reaction mechanisms and as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its interaction with cellular pathways and potential role in cellular signaling mechanisms.
Medicine: : Potential therapeutic applications include acting as a lead compound in drug discovery for targeting specific receptors or enzymes.
Industry: : May be used in the development of specialized materials or as a component in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity. Pathways affected by this compound can include signal transduction pathways, enzymatic inhibition, or receptor agonism/antagonism, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Estimated based on structural similarity to analogs.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with analogs in . Methoxy C-O stretches (~1250 cm⁻¹) would differentiate the target compound from CF₃- or Cl-substituted analogs.
- Solubility and Stability : The 2,4-dimethoxy groups may confer higher aqueous solubility than CF₃ or tert-butyl analogs but lower than chloro derivatives .
Biological Activity
The compound 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Methoxy groups at the 2 and 4 positions of the benzamide moiety.
- A propylsulfonyl group attached to a tetrahydroisoquinoline structure.
- The overall molecular formula can be represented as .
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and HCC827. The IC50 values for some related compounds were reported to be as low as 6.26 μM in 2D assays .
The proposed mechanisms of action for compounds in this class include:
- DNA Binding: Many of these compounds demonstrate a strong affinity for binding to DNA, particularly in the minor groove. This interaction can inhibit DNA-dependent enzymes and disrupt cellular replication processes .
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death.
Antimicrobial Activity
In addition to antitumor effects, certain derivatives have shown promising antimicrobial activity. For example:
- Compounds tested against various bacterial strains demonstrated significant inhibition of growth, indicating potential as antimicrobial agents .
Study 1: Antitumor Efficacy
A study conducted on a series of tetrahydroisoquinoline derivatives revealed that modifications at the sulfonamide position enhanced antitumor efficacy. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds showed effective inhibition against Gram-positive bacteria with MIC values ranging from 5 to 10 μg/mL.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 5 |
| Compound D | Escherichia coli | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
